molecular formula C17H24F3N3O3RuS- B570800 Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate CAS No. 113860-02-9

Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate

Cat. No.: B570800
CAS No.: 113860-02-9
M. Wt: 508.522
InChI Key: JJKTXFALMRBAHB-UHFFFAOYSA-M
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Description

Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate is a complex organometallic compound with the chemical formula C17H24F3N3O3RuS . It is known for its applications as a catalyst in various organic synthesis reactions. The compound is characterized by its solid-state, typically appearing as purple or brown crystals at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate involves the reaction of pentamethylcyclopentadienylruthenium (II) with acetonitrile and trifluoromethanesulfonate. The general reaction can be represented as follows:

[ \text{RuCp*} + 3 \text{MeCN} + \text{OTf} \rightarrow \text{[RuCp*(MeCN)3]OTf} ]

  • RuCp* represents pentamethylcyclopentadienylruthenium (II)
  • MeCN is acetonitrile
  • OTf is trifluoromethanesulfonate

The reaction is typically carried out under controlled conditions, with the specific parameters adjusted based on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate is known to undergo various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.

    Reduction: It can also be involved in reduction reactions, facilitating the transfer of electrons.

    Substitution: The compound can undergo substitution reactions where ligands are replaced by other molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Alkynes: For hydrosilylation reactions.

    Olefinic compounds: For cycloaddition reactions.

    Propargyl alcohols: For dimerization reactions.

The reactions are typically carried out under mild to moderate conditions, often in the presence of solvents like ether, chloroform, or benzene .

Major Products Formed

The major products formed from these reactions include:

    α-Vinylsilanes: From hydrosilylation of alkynes.

    1,3-Dienes: From the coupling of allenes with activated olefins.

    Cycloisomerized products: From cycloisomerization of enynes

Scientific Research Applications

Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various catalytic processes, including hydrosilylation, cycloaddition, and dimerization reactions. The molecular targets and pathways involved are primarily related to the activation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate include:

Uniqueness

The uniqueness of this compound lies in its ability to act as a versatile catalyst in a wide range of organic synthesis reactions. Its stability and solubility in common organic solvents make it particularly valuable in both laboratory and industrial settings .

Properties

InChI

InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKTXFALMRBAHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O3RuS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113860-02-9
Record name Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) trifluoromethanesulfonate
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